Triphenylacrylonitrile

Descripción general

Descripción

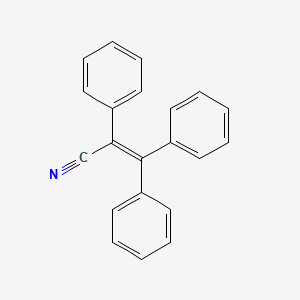

El 2,3,3-Trifenil-acrilonitrilo es un compuesto orgánico con la fórmula molecular C21H15N Este compuesto se caracteriza por sus tres grupos fenilo unidos a una unidad de acrilonitrilo, lo que lo convierte en una molécula altamente aromática y estable .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,3,3-Trifenil-acrilonitrilo típicamente implica la reacción de cianuro de bencilo con benzofenona en presencia de amida de sodio en amoníaco líquido. El proceso se lleva a cabo en un matraz de fondo redondo de tres bocas equipado con un condensador de reflujo, un agitador mecánico y un tubo de entrada. La mezcla de reacción se enfría utilizando un baño de hielo seco y tricloroetileno, y el producto se recristaliza a partir de ácido acético glacial para obtener 2,3,3-Trifenil-acrilonitrilo puro .

Métodos de producción industrial: La producción industrial de 2,3,3-Trifenil-acrilonitrilo sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados asegura una calidad de producto consistente y mayores rendimientos. Las medidas de seguridad son cruciales debido al uso de reactivos peligrosos como la amida de sodio y el amoníaco líquido .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,3,3-Trifenil-acrilonitrilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos fenilo o en el grupo nitrilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o hidrógeno en presencia de un catalizador.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.

Productos principales:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas primarias o secundarias.

Sustitución: Formación de derivados fenilo sustituidos.

Aplicaciones Científicas De Investigación

Optoelectronic Devices

Aggregation-Induced Emission (AIE):

Triphenylacrylonitrile is known for its aggregation-induced emission properties, making it suitable for applications in organic light-emitting diodes (OLEDs). A notable study synthesized a novel compound based on TPAN that exhibited high thermal stability and efficient solid-state emissions. This compound demonstrated a photoluminescence quantum yield of 74.3% and was utilized in OLEDs, achieving moderate efficiencies with electroluminescence emissions at 570 nm .

Mechanochromism:

The mechanochromic properties of TPAN derivatives allow for dynamic changes in color upon mechanical stimuli. For instance, the compound BP2TPAN exhibited a shift in emission maxima from 540 nm to 580 nm when ground, indicating potential applications in sensors and displays that respond to physical manipulation .

Nanostructures

Self-Assembly:

Research has shown that TPAN can be integrated into nanostructures through self-assembly processes. For example, carbazole and TPAN derivatives formed nanostructures that displayed aggregation-induced emission enhancement behavior in aqueous environments. These structures can be tuned for specific applications, including drug delivery systems and photonic devices .

Gel Formation:

this compound derivatives have also been reported to form organogels with specific critical gelation concentrations. This property can be exploited in the development of soft materials for various applications, including drug formulation and tissue engineering .

Biological Applications

Estrogen Receptor Studies:

TPAN has been investigated for its interaction with estrogen receptors. Studies indicate that certain TPAN derivatives exhibit binding affinities to estrogen receptors, which could be relevant for developing non-steroidal estrogen analogs. This research is crucial for understanding the pharmacological potential of TPAN in treating hormone-related conditions .

Cell Proliferation:

Research involving TPAN derivatives has demonstrated their effects on cell proliferation, particularly in MCF-7 breast cancer cells. The compounds showed varying degrees of antiestrogenic activity, suggesting their potential as therapeutic agents in cancer treatment .

Data Tables

| Application Area | Details |

|---|---|

| Optoelectronic Devices | High thermal stability; OLEDs with moderate efficiencies; mechanochromic properties |

| Nanostructures | Self-assembly into nanoparticles; organogel formation |

| Biological Applications | Binding to estrogen receptors; effects on MCF-7 cell proliferation |

Case Studies

- OLED Development:

- Nanostructure Formation:

- Estrogen Receptor Interaction:

Mecanismo De Acción

El mecanismo de acción del 2,3,3-Trifenil-acrilonitrilo implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador de vías bioquímicas específicas, dependiendo de su estructura y grupos funcionales. La naturaleza aromática del compuesto le permite participar en interacciones pi-pi y enlaces de hidrógeno, influyendo en su actividad biológica .

Compuestos similares:

- 2,3,3-Trifenil-prop-2-enenitrilo

- 2,3,3-Trifenil-2-propenenitrilo

- alfa,beta-Difenilcinamonitrilo

Comparación: El 2,3,3-Trifenil-acrilonitrilo es único debido a su disposición específica de grupos fenilo y la presencia de un grupo nitrilo. Esta estructura confiere propiedades químicas y físicas distintas, haciéndolo más estable y reactivo bajo ciertas condiciones en comparación con sus análogos .

Comparación Con Compuestos Similares

- 2,3,3-Triphenyl-prop-2-enenitrile

- 2,3,3-Triphenyl-2-propenenitrile

- alpha,beta-Diphenylcinnamonitrile

Comparison: 2,3,3-Triphenyl-acrylonitrile is unique due to its specific arrangement of phenyl groups and the presence of a nitrile group. This structure imparts distinct chemical and physical properties, making it more stable and reactive under certain conditions compared to its analogs .

Actividad Biológica

Triphenylacrylonitrile (TPAN) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of TPAN, summarizing key findings from recent studies, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an acrylonitrile group attached to three phenyl rings. Its structure can be represented as follows:

The unique arrangement of phenyl groups contributes to its photophysical properties, making it suitable for various applications in materials science and biochemistry.

Antimicrobial Activity

Recent studies have shown that TPAN exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that TPAN can inhibit the growth of pathogenic bacteria, potentially serving as a lead compound in the development of new antibiotics .

Anti-inflammatory Activity

TPAN has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The concentration-dependent response is illustrated in the following table:

| Concentration (µM) | TNF-α Production (% Inhibition) |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

This indicates that TPAN may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Antioxidant Activity

TPAN's antioxidant properties have been assessed using DPPH radical scavenging assays. The results show that TPAN effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 12 |

| Ascorbic Acid | 10 |

This suggests that TPAN could play a role in protecting cells from oxidative stress .

The biological activities of TPAN are attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : TPAN disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Mechanism : It inhibits signaling pathways associated with inflammation, particularly the NF-κB pathway.

- Antioxidant Mechanism : TPAN donates electrons to free radicals, neutralizing their reactivity and preventing cellular damage.

Case Studies

A notable study investigated the efficacy of TPAN in a murine model of bacterial infection. Mice treated with TPAN showed a significant reduction in bacterial load compared to untreated controls. Histological analysis revealed decreased inflammation and tissue damage in treated mice, supporting its potential therapeutic application .

Propiedades

IUPAC Name |

2,3,3-triphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPACMJHTQWVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212329 | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-33-2 | |

| Record name | α-(Diphenylmethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Q5RZG6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,3,3-Triphenylacrylonitrile derivatives, often referred to as TPEs, can bind to the estrogen receptor (ER), competing with estradiol for binding sites. [] The specific interactions and binding affinity are influenced by the chemical substituents on the TPE molecule. For instance, hydroxylated TPEs have been shown to adopt a unique orientation within the ER binding site. [] The downstream effects of this interaction can vary depending on the specific TPE structure. Some TPEs exhibit estrogenic activity, stimulating the proliferation of ER-positive breast cancer cells like MCF7. [, , ] Others act as antiestrogens, inhibiting estradiol-promoted cell growth. [, ]

ANone: Yes, certain 2,3,3-Triphenylacrylonitrile derivatives have been shown to modulate protein kinase C (PKC) activity. [, , ] Their effect on PKC, either stimulatory or inhibitory, depends on factors like the specific TPE structure, enzyme activation conditions, and substrate used. For example, cytotoxicity in MCF7 cells has been correlated with the inhibition of diacylglycerol-stimulated PKC activity. []

ANone: The molecular formula of 2,3,3-Triphenylacrylonitrile is C21H15N, and its molecular weight is 281.35 g/mol.

ANone: Various spectroscopic techniques are used to characterize 2,3,3-Triphenylacrylonitrile and its derivatives. These include UV-Vis spectroscopy to study their absorption and emission properties, [, , , ] fluorescence spectroscopy to analyze their fluorescence behavior, [, , , ] and NMR spectroscopy for structural elucidation. [] Additionally, X-ray crystallography has been used to determine the single-crystal structures of several derivatives, providing insights into their molecular packing and intermolecular interactions. [, , , ]

ANone: Many 2,3,3-Triphenylacrylonitrile derivatives exhibit aggregation-induced emission (AIE). [, , , , , , , , , , ] This means they emit weakly or not at all in solution but become highly fluorescent in the aggregated state, such as in solid films or nanoparticles. This phenomenon is often attributed to the restriction of intramolecular motions (RIM) upon aggregation. [, , ] The type and degree of aggregation, influenced by factors like solvent and concentration, can significantly impact the emission color and intensity. [, , ]

ANone: The provided research papers do not focus on the catalytic properties of 2,3,3-Triphenylacrylonitrile. The studies primarily investigate its photophysical properties, structure-activity relationships, and potential applications in areas like OLEDs and sensors.

ANone: Computational methods, including DFT calculations and molecular modeling, provide valuable insights into the electronic structure, optical properties, and structure-activity relationships of 2,3,3-Triphenylacrylonitrile derivatives. [, , ] For example, DFT calculations have been used to explain the observed red-shifted absorption and emission in 2,3,3-Triphenylacrylonitrile-substituted BODIPYs compared to their tetraphenylethylene counterparts. [] QSAR studies, utilizing parameters like electronic structure, geometric structure, and topological indices, have been employed to predict the biological activity of 2,3,3-Triphenylacrylonitrile derivatives. [, , ] These studies aim to establish relationships between molecular structure and biological activity, facilitating the design of new compounds with improved properties. [, , ]

ANone: Modifying the chemical structure of 2,3,3-Triphenylacrylonitrile significantly impacts its interaction with the estrogen receptor and its subsequent biological activity. [, , ]

- Hydroxyl Substituents: Compounds with only hydroxy substituents tend to display more potent estrogenic activity, stimulating MCF7 cell proliferation. []

- Methylation: Methylation of hydroxyl groups can reduce estrogenic activity compared to their non-methylated counterparts. []- Bulky Side Chains: Introducing bulky hydrophobic or basic side chains, such as isopropyloxy or (diethylamino)ethoxy groups, can shift the activity profile towards antiestrogenic effects. [] These compounds tend to antagonize estradiol-promoted cell growth, and the extent of inhibition often correlates with the bulkiness of the side chain. []

ANone: Yes, QSAR studies suggest that the position of substituents on the phenyl rings significantly influences the binding affinity of 2,3,3-Triphenylacrylonitrile derivatives to the estrogen receptor. [] Specifically, electrophilic substitutions at specific positions on the A, B, and C rings of the molecule have been identified as crucial for ER binding affinity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.